5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione 5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15704810
InChI: InChI=1S/C17H10N2O3S/c20-15-13(11-8-4-5-9-12(11)18-15)14-16(21)19(17(22)23-14)10-6-2-1-3-7-10/h1-9,21H
SMILES:
Molecular Formula: C17H10N2O3S
Molecular Weight: 322.3 g/mol

5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC15704810

Molecular Formula: C17H10N2O3S

Molecular Weight: 322.3 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione -

Specification

Molecular Formula C17H10N2O3S
Molecular Weight 322.3 g/mol
IUPAC Name 4-hydroxy-5-(2-oxoindol-3-yl)-3-phenyl-1,3-thiazol-2-one
Standard InChI InChI=1S/C17H10N2O3S/c20-15-13(11-8-4-5-9-12(11)18-15)14-16(21)19(17(22)23-14)10-6-2-1-3-7-10/h1-9,21H
Standard InChI Key JWESUYCBYCYMRK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=C(SC2=O)C3=C4C=CC=CC4=NC3=O)O

Introduction

Structural Elucidation and Molecular Properties

Chemical Identity and Nomenclature

The compound is systematically named 4-hydroxy-5-(2-oxoindol-3-yl)-3-phenyl-1,3-thiazol-2-one under IUPAC conventions. Its molecular formula, C₁₇H₁₀N₂O₃S, corresponds to a molecular weight of 322.3 g/mol. The structure features a thiazolidine-2,4-dione core substituted at the 3-position with a phenyl group and at the 5-position with a 2-oxoindol-3-ylidene moiety.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₀N₂O₃S
Molecular Weight322.3 g/mol
IUPAC Name4-hydroxy-5-(2-oxoindol-3-yl)-3-phenyl-1,3-thiazol-2-one
Canonical SMILESC1=CC=C(C=C1)N2C(=C(SC2=O)C3=C4C=CC=CC4=NC3=O)O
InChI KeyJWESUYCBYCYMRK-UHFFFAOYSA-N

Conformational Analysis

The planar indole-thiazolidinedione system facilitates π-π stacking interactions, while the phenyl group at C3 introduces steric bulk. X-ray crystallographic data for analogous compounds reveal a nearly coplanar arrangement between the indole and thiazolidinedione rings, optimizing resonance stabilization. The Z-configuration of the exocyclic double bond (C5=N) is stabilized by intramolecular hydrogen bonding between the indolic NH and the thiazolidinedione carbonyl.

Synthetic Methodologies

Knoevenagel Condensation Route

The primary synthesis involves a Knoevenagel condensation between 3-phenylthiazolidine-2,4-dione and 2-oxindole-3-carbaldehyde under basic conditions. This one-pot reaction proceeds via enolate formation at the thiazolidinedione’s active methylene group, followed by nucleophilic attack on the aldehyde carbonyl.

Reaction Scheme:

  • Base Activation: Piperidine or pyridine catalyzes deprotonation of thiazolidinedione’s C5 hydrogen.

  • Nucleophilic Addition: The enolate attacks the aldehyde carbonyl of 2-oxindole-3-carbaldehyde.

  • Dehydration: Elimination of water yields the conjugated product.

Table 2: Optimized Reaction Conditions

ParameterCondition
SolventEthanol/THF (1:1)
CatalystPiperidine (10 mol%)
TemperatureReflux (80°C)
Reaction Time12–16 hours
Yield58–65%

Alternative Synthetic Strategies

While the Knoevenagel approach dominates, microwave-assisted synthesis has been explored to reduce reaction times to 30–45 minutes with comparable yields. Post-synthetic modifications, such as N-alkylation of the indole nitrogen, remain challenging due to steric hindrance from the adjacent thiazolidinedione ring .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR absorptions include:

  • 3275 cm⁻¹: N-H stretch (indole NH).

  • 1745 cm⁻¹ and 1680 cm⁻¹: C=O stretches (thiazolidinedione and indole carbonyls).

  • 1590 cm⁻¹: C=N vibration of the exocyclic imine.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 10.82 (s, 1H, indole NH)

  • δ 7.65–7.23 (m, 9H, aromatic protons)

  • δ 5.12 (s, 1H, thiazolidinedione OH).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 187.2 (C=O, thiazolidinedione)

  • δ 172.4 (C=O, indole)

  • δ 145.6–118.3 (aromatic carbons).

CompoundTargetIC₅₀/EC₅₀
5-(2-Oxoindol-3-ylidene)-3-phenyl-TZDEGFR12.4 µM (predicted)
3-Benzyl-TZD derivative Gram-positive bacteria18.7 µM
Brominated analog BCL60.89 µM

Physicochemical and Pharmacokinetic Profiling

Solubility and Partitioning

The compound’s logP value of 2.1 (calculated) indicates moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is limited (<0.1 mg/mL at pH 7.4), necessitating prodrug strategies for therapeutic applications.

Metabolic Stability

In vitro hepatic microsomal studies of related thiazolidinediones show rapid glucuronidation at the indole NH group (t₁/₂ = 23 minutes) . Structural modifications to block this site could enhance bioavailability.

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